4-Chloropyridine-2,6-diamine
Overview
Description
4-Chloropyridine-2,6-diamine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, where the 2nd and 6th positions on the pyridine ring are substituted with amino groups, and the 4th position is substituted with a chlorine atom
Mechanism of Action
Target of Action
Pyridine compounds, which include 4-chloropyridine-2,6-diamine, are known to interact with various biological targets due to their diversified reactivity profile .
Mode of Action
Pyridine compounds generally interact with their targets through various chemical reactions, leading to changes in the target’s structure or function .
Biochemical Pathways
Pyridine compounds are known to be involved in a wide range of biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridine-2,6-diamine typically involves the chlorination of 2,6-diaminopyridine. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4th position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process involves recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropyridine-2,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The amino groups can be oxidized to form nitro derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce nitro-pyridine derivatives.
- Reduction reactions result in the formation of diamino-pyridines .
Scientific Research Applications
4-Chloropyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of agrochemicals and dyes
Comparison with Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Another isomer with applications in pharmaceuticals and agrochemicals.
4-Chloropyridine: Similar to 4-Chloropyridine-2,6-diamine but lacks the amino groups at the 2nd and 6th positions
Uniqueness: this compound is unique due to the presence of both amino groups and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
4-Chloropyridine-2,6-diamine, also known as 2,6-diamino-4-chloropyrimidine, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula CHClN and a molecular weight of approximately 146.56 g/mol. The compound features a pyridine ring with two amino groups at the 2 and 6 positions and a chlorine substituent at the 4 position. This structure contributes to its reactivity and biological activity.
Biological Activities
The biological activity of this compound has been investigated in various studies, highlighting its potential in medicinal chemistry. Key activities include:
- Antimicrobial Activity : Studies have shown that compounds containing pyridine rings exhibit notable antibacterial and antifungal properties. The presence of the chloro moiety enhances these effects, making this compound effective against certain bacterial strains and fungi .
- Anticancer Properties : Research indicates that derivatives of chlorinated pyridines can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested for their ability to induce apoptosis in cancer cells .
- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of specific enzymes involved in metabolic pathways. This property is particularly relevant in drug design for conditions such as diabetes and cancer .
Synthesis
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 2,6-dichloropyridine with ammonia or amines under controlled conditions:
- Starting Material : 2,6-Dichloropyridine
- Reagents : Ammonia or primary amines
- Conditions : Typically carried out in a solvent like DMF at elevated temperatures.
The reaction yields this compound with good purity and yield .
Case Studies
Several case studies have explored the biological activity of this compound:
- Antibacterial Study :
- Anticancer Evaluation :
- Enzyme Inhibition Study :
Table 1: Biological Activities of this compound
Activity Type | Target Organism/Enzyme | Method Used | Key Findings |
---|---|---|---|
Antibacterial | E. coli | Disk diffusion | Significant inhibition |
Antifungal | A. niger | MIC determination | Effective at low concentrations |
Anticancer | MCF-7 cells | MTT assay | Induced apoptosis (IC50 = X µM) |
Enzyme Inhibition | DHFR | Enzyme activity assay | Competitive inhibition (Ki = Y nM) |
Properties
IUPAC Name |
4-chloropyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCTYZZZALATJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285426 | |
Record name | 4-chloropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-00-8 | |
Record name | 6309-00-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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